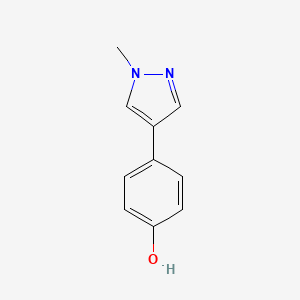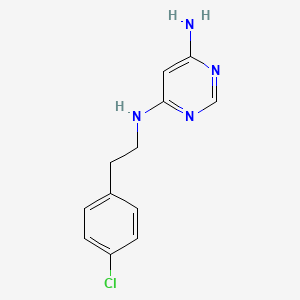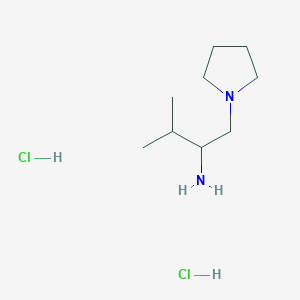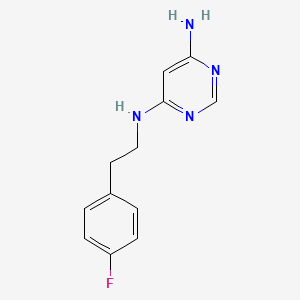![molecular formula C10H8BrNO2S B1470057 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1514573-65-9](/img/structure/B1470057.png)
1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
説明
This compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. It has a bromothiophene group attached to the pyrrole ring via a methylene bridge. Bromothiophenes are often used in organic synthesis due to their reactivity .
Molecular Structure Analysis
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a bromothiophene group, which is a sulfur-containing ring with a bromine atom attached .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, bromothiophenes are generally dense, non-volatile solids, while pyrroles are typically volatile liquids .科学的研究の応用
Applications in Materials Science and Photovoltaics
- The synthesis of complex molecules for materials science applications involves the strategic incorporation of thiophene and pyrrole moieties for desired electronic and optical properties. For instance, studies on donor-acceptor polymers incorporating benzodithiophene units with substituted thiophene demonstrate their potential in organic solar cell applications, highlighting the importance of structural modifications for optimizing photovoltaic performance (Kim et al., 2016).
Antimicrobial and Antifungal Applications
- Research into the synthesis of pyrrole-based compounds and their derivatives has shown promising antimicrobial and antifungal activities. These compounds are synthesized through various chemical reactions and evaluated for their bioactivity, indicating their potential as templates for developing new antimicrobial agents (Hublikar et al., 2019); (Sharma et al., 2022).
Applications in Organic Synthesis and Catalysis
- The development of novel synthetic methodologies involving thiophene and pyrrole derivatives showcases the versatility of these compounds in organic synthesis. For example, the use of thiophene-based pyrazole amides in catalytic approaches to synthesize functionally diverse molecules underscores the utility of these compounds in constructing complex molecular architectures with potential applications in various fields of chemistry (Kanwal et al., 2022).
Chemical Structure and Reactivity Studies
- The study of the chemical structure, reactivity, and physical properties of pyrrole and thiophene derivatives enriches the understanding of their chemical behavior and potential applications. Investigations into the nonlinear optical properties and computational applications of these compounds reveal their promise in advanced materials science and electronic applications (Rizwan et al., 2021).
Safety and Hazards
特性
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCADESOEJAOKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-methoxypropan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469974.png)
![2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469975.png)




![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)
![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)

![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)
![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-4-amine](/img/structure/B1469988.png)
![N-[(1R)-1-phenylethyl]oxolan-3-amine](/img/structure/B1469990.png)

